molecular formula C19H17FN6O3 B2675329 3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2319636-23-0

3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No. B2675329
CAS RN: 2319636-23-0
M. Wt: 396.382
InChI Key: VCVHRZIRRKPCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H17FN6O3 and its molecular weight is 396.382. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzodiazepine Binding Activity

The synthesis of novel tricyclic heterocycles, including a derivative with high affinity for the benzodiazepine receptor, was investigated. One compound showed 4 nM binding affinity to the benzodiazepine receptor, with potent antagonist activity in rat models, suggesting potential applications in neurological research and drug development (Francis et al., 1991).

Role in Cancer Therapy

Research on raltitrexed, a quinazoline analogue, indicates its selective inhibition of thymidylate synthase, presenting it as a valuable anticancer drug, particularly in colorectal cancer treatment. Its application is notable in patients with fluoropyrimidine-induced cardiotoxicity or significant cardiac disease history (Avallone et al., 2014).

Cytotoxicity and Molecular Docking Studies

Studies on 5-styryltetrazolo[1,5-c]quinazolines reveal significant cytotoxicity against human breast adenocarcinoma and cervical cancer cells. Molecular docking against tubulin indicates potential for these compounds in cancer research and therapy (Mphahlele et al., 2017).

Antimicrobial Applications

Compounds containing pyrazolyl-oxopropyl-quinazolin-4(3H)-one have been synthesized and evaluated for antimicrobial activity, suggesting potential in developing new antimicrobial agents (Raval et al., 2012).

Biofilm Inhibition

Novel quinazolinonyl aminopyrimidine derivatives exhibit biofilm inhibition against methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii, with low toxicity in human cells, making them potential leads in anti-biofilm research (Rasapalli et al., 2020).

properties

IUPAC Name

3-[3-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O3/c20-13-9-21-19(22-10-13)26-8-7-24(11-17(26)28)16(27)5-6-25-12-23-15-4-2-1-3-14(15)18(25)29/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVHRZIRRKPCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

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